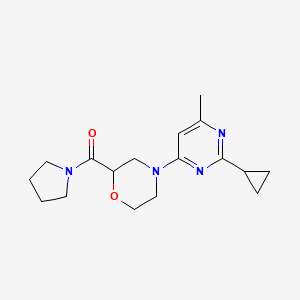

![molecular formula C14H21N3O3 B6471234 4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640975-79-5](/img/structure/B6471234.png)

4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .

Synthesis Analysis

A new method for obtaining a similar compound, 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, was developed using a diazotization reaction . The synthesis involves several stages, including the acylation of 2-amino-1-phenylethanone with acetyl chloride, cyclodehydration in sulfuric acid, and sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid . The final product is obtained after treatment with an aqueous ammonia solution .

Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxazole derivatives include acylation, cyclodehydration, and sulfochlorination . These reactions lead to the formation of the oxazole ring and the introduction of various substituents .

Mécanisme D'action

While the specific mechanism of action for “4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine” is not mentioned in the sources, oxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Orientations Futures

Propriétés

IUPAC Name |

[4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-11-8-12(20-15-11)9-16-6-7-19-13(10-16)14(18)17-4-2-3-5-17/h8,13H,2-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRUTPSFDSAKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471158.png)

![4-[1-(5-bromopyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471168.png)

![4-{1-[(pyridin-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471186.png)

![4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471187.png)

![1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6471194.png)

![2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine](/img/structure/B6471202.png)

![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471205.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471206.png)

![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471211.png)

![4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471227.png)

![4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471245.png)

![1-cyclopropyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6471252.png)

![4-[1-(6-methoxypyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471259.png)